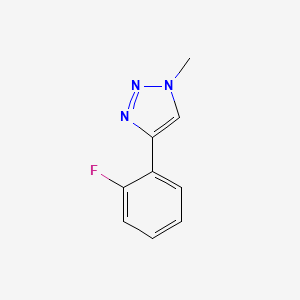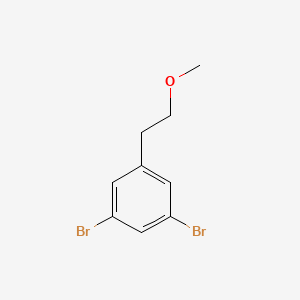
1,3-Dibromo-5-(2-methoxyethyl)benzene
描述
1,3-Dibromo-5-(2-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a 2-methoxy-ethyl group is attached at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(2-methoxyethyl)benzene can be synthesized through a multi-step process involving bromination and etherification reactions. One common method involves the bromination of 1,3-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then subjected to a nucleophilic substitution reaction with 2-methoxyethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound.
化学反应分析
Types of Reactions
1,3-Dibromo-5-(2-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy-ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like zinc dust and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 1,3-diamino-5-(2-methoxy-ethyl)-benzene or 1,3-dithio-5-(2-methoxy-ethyl)-benzene.
Oxidation: Formation of 1,3-dibromo-5-(2-formyl-ethyl)-benzene or 1,3-dibromo-5-(2-carboxy-ethyl)-benzene.
Reduction: Formation of 1,3-dibromo-5-ethyl-benzene.
科学研究应用
1,3-Dibromo-5-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,3-Dibromo-5-(2-methoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy-ethyl group play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,3-Dibromo-5-methyl-benzene: Similar structure but with a methyl group instead of a methoxy-ethyl group.
1,3-Dibromo-5-ethyl-benzene: Similar structure but with an ethyl group instead of a methoxy-ethyl group.
1,3-Dibromo-5-(2-hydroxy-ethyl)-benzene: Similar structure but with a hydroxy-ethyl group instead of a methoxy-ethyl group.
Uniqueness
1,3-Dibromo-5-(2-methoxyethyl)benzene is unique due to the presence of the methoxy-ethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C9H10Br2O |
|---|---|
分子量 |
293.98 g/mol |
IUPAC 名称 |
1,3-dibromo-5-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 |
InChI 键 |
QIAAOJDERWCCOE-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CC(=CC(=C1)Br)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
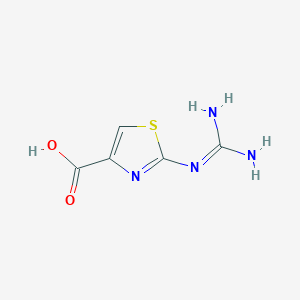

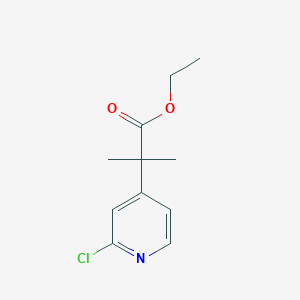
![{[2-(Tert-butoxycarbonylamino)-ethyl]-methyl-amino}-acetic acid](/img/structure/B8338266.png)
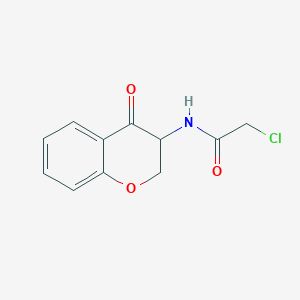
![3,9-diaminobenzo[f]quinazolin-1(2H)-one](/img/structure/B8338277.png)
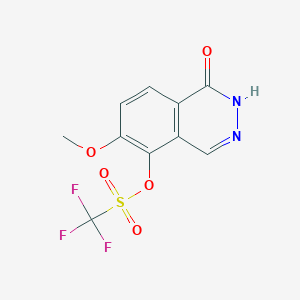
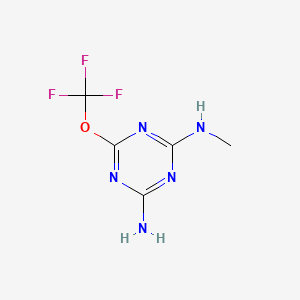
![[(1,1-Dimethyl-2-oxobutyl)thio]acetic acid](/img/structure/B8338314.png)
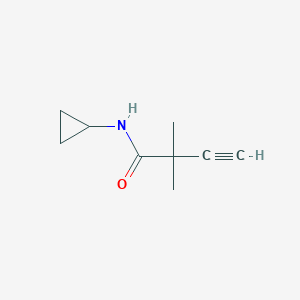
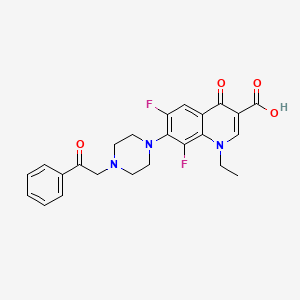
![3-(4-Chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8338331.png)
![2-[1,3]Dioxolan-2-yl-6-(1-methylpyrazol-3-yl)pyridine](/img/structure/B8338338.png)
